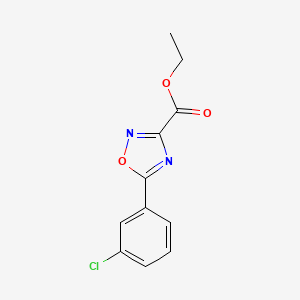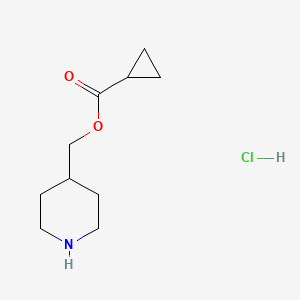
4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride
Descripción general
Descripción
4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride is a useful research compound. Its molecular formula is C10H18ClNO2 and its molecular weight is 219.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity of Related Compounds : Cyclopropanecarboxylic acid derivatives, closely related to 4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride, have been utilized in synthesizing N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas. These compounds have shown significant herbicidal and fungicidal activities, indicating potential agricultural applications (Tian, Song, Wang, & Liu, 2009).
Molecular Structure Analysis : The molecular and crystal structure of 4-Piperidinecarboxylic acid hydrochloride, a compound closely related to this compound, has been studied. This research aids in understanding the compound's molecular interactions and properties, which is crucial for its potential applications in chemical and pharmaceutical research (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Antimicrobial Activity Research : N-ethoxyethylpiperidine derivatives, which include structures similar to this compound, have been studied for their antimicrobial properties. These compounds showed significant antimicrobial activity against various bacterial strains, indicating their potential use in developing new antimicrobial agents (Issayeva, Akhmetova, Datkhayev, Omyrzakov, Praliyev, & Ross, 2019).
Synthesis Methods Exploration : Research on the synthesis of compounds structurally similar to this compound, such as 4-Chloropiperidine hydrochloride, provides insights into efficient synthesis methods and potential chemical applications (Zhang Guan-you, 2010).
Metabolic Pathway Analysis : Studies on compounds structurally related to this compound, such as Roxatidine acetate hydrochloride, provide insight into their metabolic pathways in humans. This information is crucial for drug development and understanding the compound's pharmacokinetics and interactions in the body (Sasaki, Nakayama, Numazawa, Oguro, Honma, Iwamura, Tsukamoto, & Yoshida, 2001).
Ultrasound-promoted Synthesis : Ultrasound-promoted synthesis of novel compounds using 4-piperidone hydrochloride monohydrate, closely related to this compound, offers an innovative approach to chemical synthesis. This method may provide more efficient and environmentally friendly synthesis pathways (Rajesh, Reddy, & Vijayakumar, 2012).
Solid-State Characterization : The solid-state characterization of compounds structurally related to this compound, such as falicaine hydrochloride, is essential for understanding their physical properties and stability. This research is crucial for the development of pharmaceutical formulations (Schmidt, 2005).
Propiedades
IUPAC Name |
piperidin-4-ylmethyl cyclopropanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(9-1-2-9)13-7-8-3-5-11-6-4-8;/h8-9,11H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLUBISFQGIEQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219968-10-1 | |
| Record name | Cyclopropanecarboxylic acid, 4-piperidinylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219968-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-([1,1'-Biphenyl]-2-yloxy)azetidine](/img/structure/B1397271.png)
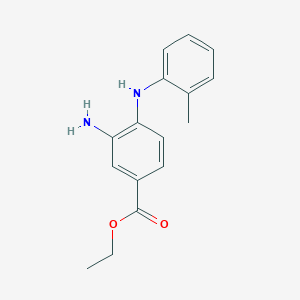
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1397275.png)

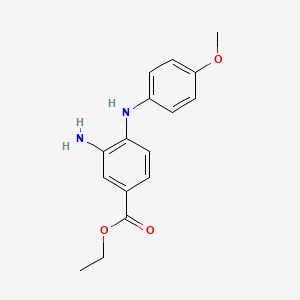
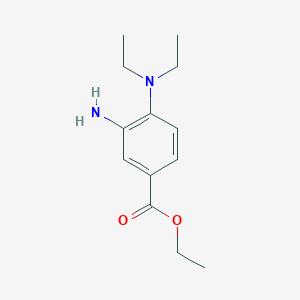
![1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B1397279.png)
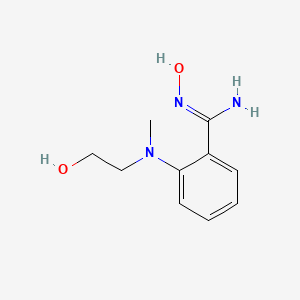


![Ethyl 3-amino-4-[cyclohexyl(methyl)amino]benzoate](/img/structure/B1397286.png)
![Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate](/img/structure/B1397289.png)
![Ethyl 3-amino-4-[(4-pyridinylmethyl)amino]benzoate](/img/structure/B1397291.png)
